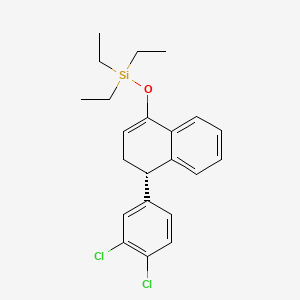

(4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol

Descripción general

Descripción

(4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a triethylsilyl-protected naphthol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorophenyl and naphthol derivatives.

Formation of the Naphthol Derivative: The naphthol derivative is first protected with a triethylsilyl group to prevent unwanted reactions during subsequent steps.

Coupling Reaction: The protected naphthol is then coupled with the 3,4-dichlorophenyl group using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.

Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures efficient and cost-effective production.

Análisis De Reacciones Químicas

Types of Reactions

(4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can yield hydroquinone derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthol and phenyl derivatives, which can be further utilized in different applications.

Aplicaciones Científicas De Investigación

(4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism by which (4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

(4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1-naphthol: Lacks the triethylsilyl protection, making it more reactive.

(4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1-O-trimethylsilyl-1-naphthol: Similar structure but with a trimethylsilyl group instead of triethylsilyl.

(4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1-O-tert-butyldimethylsilyl-1-naphthol: Contains a tert-butyldimethylsilyl group, offering different steric properties.

Uniqueness

The presence of the triethylsilyl group in (4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol provides unique steric and electronic properties, making it distinct from other similar compounds. This protection group can influence the compound’s reactivity and stability, making it suitable for specific synthetic applications and research studies.

Actividad Biológica

The compound (4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol , with the molecular formula , is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a dichlorophenyl group and a triethylsilyl-protected naphthol moiety, suggest various applications in medicinal chemistry, particularly in the development of therapeutic agents.

Structure

- Molecular Formula :

- Molecular Weight : 405.43 g/mol

- CAS Number : 1217778-10-3

Key Functional Groups

- Dichlorophenyl Group : Enhances lipophilicity and potential interactions with biological targets.

- Triethylsilyl Group : Provides stability and protects the naphthol moiety from unwanted reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The epoxy group within the structure can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic functions. The dichlorophenyl group may enhance binding affinity through hydrophobic interactions and halogen bonding.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of naphthol can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The mechanism often involves targeting specific signaling pathways associated with cancer progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1-naphthol | Lacks triethylsilyl protection | More reactive; potential for higher toxicity |

| (4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1-O-methyl-1-naphthol | Methyl group instead of triethylsilyl | Altered solubility; potential for different enzyme interactions |

| (4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1-O-tert-butyldimethylsilyl-1-naphthol | Different silyl protecting group | Varies in stability and reactivity |

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated the anticancer efficacy of related naphthol derivatives. These compounds were found to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle disruption. The study highlighted the importance of substituent groups in modulating biological activity.

Study 2: Antimicrobial Activity

Research conducted by Zhang et al. explored the antimicrobial properties of several silyl-protected naphthols. Results indicated that certain derivatives showed promising activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Propiedades

IUPAC Name |

[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1-yl]oxy-triethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26Cl2OSi/c1-4-26(5-2,6-3)25-22-14-12-17(18-9-7-8-10-19(18)22)16-11-13-20(23)21(24)15-16/h7-11,13-15,17H,4-6,12H2,1-3H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIGFFDTUZWVGW-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1=CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)OC1=CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26Cl2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661916 | |

| Record name | {[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1-yl]oxy}(triethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217778-10-3 | |

| Record name | {[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1-yl]oxy}(triethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.